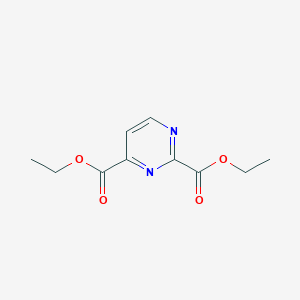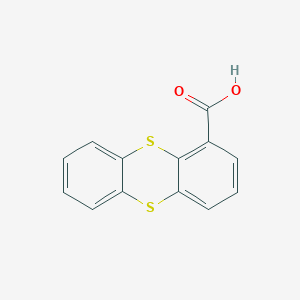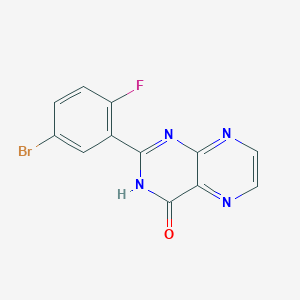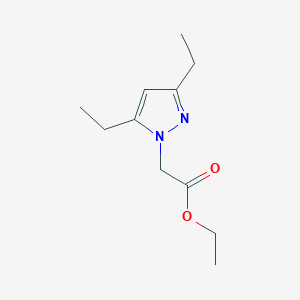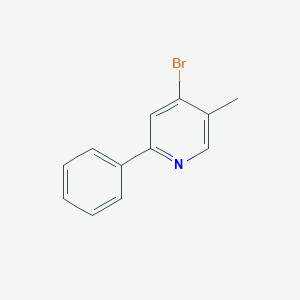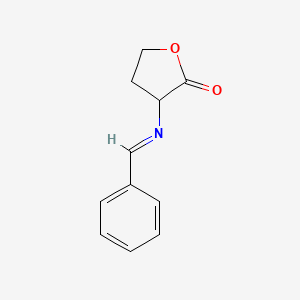
3-(Benzylideneamino)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylideneamino)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by the presence of a benzylideneamino group attached to a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylideneamino)dihydrofuran-2(3H)-one typically involves the condensation of benzaldehyde with dihydrofuran-2(3H)-one in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of heterogeneous catalysts can also enhance the efficiency of the reaction and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylideneamino)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to a benzylamino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylideneamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of benzylideneamino-oxo-dihydrofuranone.
Reduction: Formation of 3-(Benzylamino)dihydrofuran-2(3H)-one.
Substitution: Formation of substituted benzylideneamino derivatives.
Scientific Research Applications
3-(Benzylideneamino)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Benzylideneamino)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The dihydrofuranone ring can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuran: A simpler dihydrofuran compound without the benzylideneamino group.
2,5-Dihydrofuran: Another dihydrofuran isomer with different substitution patterns.
3-(Benzylamino)dihydrofuran-2(3H)-one: A reduced form of the target compound.
Uniqueness
3-(Benzylideneamino)dihydrofuran-2(3H)-one is unique due to the presence of the benzylideneamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(benzylideneamino)oxolan-2-one |
InChI |
InChI=1S/C11H11NO2/c13-11-10(6-7-14-11)12-8-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
InChI Key |
XRHOVOYUYRZSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
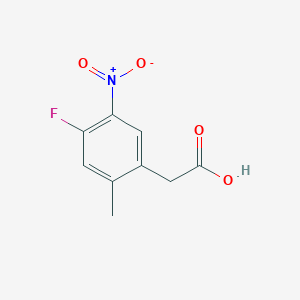
![Carbamic acid,(3-amino-4'-ethyl[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8546616.png)
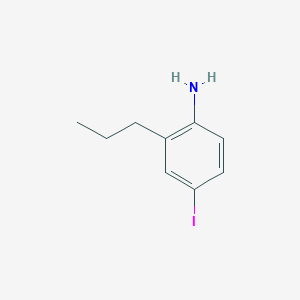
![2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one](/img/structure/B8546632.png)
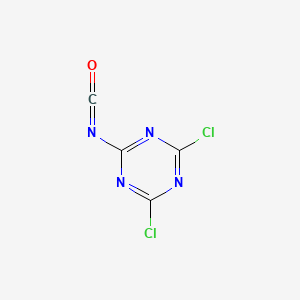
![[2-(2-Methyl-[1,3]dioxolan-2-yl)-pyridin-4-yl]-methanol](/img/structure/B8546642.png)
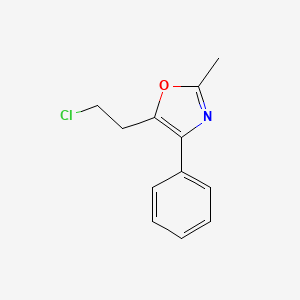
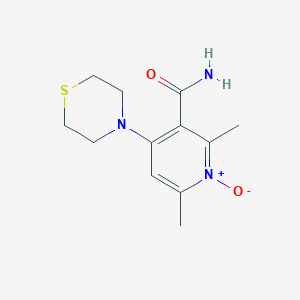
![7-Bromo-1,3-dimethylimidazo[1,5-a]pyridine](/img/structure/B8546666.png)
